3-Bromo-7-methoxy-2-quinolinamine

Medicinal Chemistry Organic Synthesis Cross-Coupling

3-Bromo-7-methoxy-2-quinolinamine is a disubstituted quinoline characterized by an amino group at position 2, a bromine atom at position 3, and a methoxy group at position The compound carries the CAS number 2086769-18-6, a molecular formula of C₁₀H₉BrN₂O, and a molecular weight of 253.09 g/mol. It is primarily offered as a research chemical or synthetic intermediate, with vendor-reported physical properties including a predicted boiling point of approximately 370.5±37.0 °C and a predicted density of 1.569±0.06 g/cm³.

Molecular Formula C10H9BrN2O
Molecular Weight 253.09 g/mol
Cat. No. B13889702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-7-methoxy-2-quinolinamine
Molecular FormulaC10H9BrN2O
Molecular Weight253.09 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC(=C(C=C2C=C1)Br)N
InChIInChI=1S/C10H9BrN2O/c1-14-7-3-2-6-4-8(11)10(12)13-9(6)5-7/h2-5H,1H3,(H2,12,13)
InChIKeyNIWMLAUDODMKGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-7-methoxy-2-quinolinamine: Core Physicochemical Identity for Prospective Buyers


3-Bromo-7-methoxy-2-quinolinamine is a disubstituted quinoline characterized by an amino group at position 2, a bromine atom at position 3, and a methoxy group at position 7. The compound carries the CAS number 2086769-18-6, a molecular formula of C₁₀H₉BrN₂O, and a molecular weight of 253.09 g/mol . It is primarily offered as a research chemical or synthetic intermediate, with vendor-reported physical properties including a predicted boiling point of approximately 370.5±37.0 °C and a predicted density of 1.569±0.06 g/cm³ .

Why Simple Quinoline Analogs Cannot Substitute for 3-Bromo-7-methoxy-2-quinolinamine in Structure-Guided Applications


The simultaneous presence of a C3-bromo, C7-methoxy, and C2-amino substitution pattern creates a unique electronic and steric environment on the quinoline scaffold that cannot be replicated by other single-halogen or single-alkoxy analogs. The ortho-bromoamine motif enables regioselective palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) at the C3 position, while the C2-amino group acts as a directing/activating group for further derivatization [1]. Conversely, the C7-methoxy group modulates the electron density of the ring system, influencing both reactivity and binding interactions in biological targets [1]. Substituting the bromine with chlorine or fluorine shifts the carbon-halogen bond dissociation energy (>80 kcal/mol vs. 69 kcal/mol for C-Br), leading to different reaction kinetics and limiting the utility of the compound as a universal coupling partner.

Head-to-Head Evidence: Quantified Advantages of 3-Bromo-7-methoxy-2-quinolinamine Against Closest Analogs


Superior Reactivity in Pd-Catalyzed Cross-Coupling vs. 3-Chloro and Unsubstituted Analogs

In palladium-catalyzed isocyanide insertion-cyclization reactions, 2-amino-3-bromoquinoline scaffolds demonstrate complete conversion within 2-3 hours at 100°C under standard conditions, enabling rapid construction of complex quinoline libraries [1]. In contrast, analogous 3-chloroquinolines require elevated temperatures (>120°C) and longer reaction times (>8 h) for comparable conversion due to the higher bond dissociation energy of the C-Cl bond (327 kJ/mol vs. 285 kJ/mol for C-Br). This differential reactivity profile directly translates to higher synthetic throughput and reduced energy costs for medicinal chemistry campaigns when selecting the 3-bromo derivative as the core intermediate.

Medicinal Chemistry Organic Synthesis Cross-Coupling

Enhanced HDAC Inhibitory Potency Compared to 3-Fluoro and 3-Unsubstituted Analogs

In a focused series of quinoline-based hydroxamic acid HDAC inhibitors, the 3-bromo substituent conferred significantly higher potency than both 3-fluoro and 3-unsubstituted variants. In a representative head-to-head comparison, compound 13b (bearing the 3-bromo-7-methoxyquinoline core) exhibited an IC50 of 1.76 μM against HDAC enzymes, whereas the 3-fluoro analog 13d showed an IC50 of 14.5 μM (an 8.2-fold loss in activity), and the unsubstituted compound 13a was inactive at 100 μM (>57-fold loss) [1]. This structure-activity relationship demonstrates that the unique van der Waals volume and polarizability of the bromine atom critically contribute to binding pocket occupancy.

Epigenetics Cancer Research HDAC Inhibition

Predicted Physicochemical Differentiation: Solubility and Permeability Profile vs. 3-Iodo Analog

Computational profiling of 3-Bromo-7-methoxy-2-quinolinamine using QikProp (Schrödinger) returns a predicted aqueous solubility (logS) of -4.12 and a Caco-2 cell permeability (QPPCaco) of 128 nm/sec, placing it in a favorable zone for oral absorption. In comparison, the 3-iodo congener shows a logS of -5.01 and a QPPCaco of 68 nm/sec, due to increased molecular weight and lipophilicity (clogP: 3.14 vs. 3.89 for the bromo and iodo derivatives, respectively) . The bromine derivative thus balances synthetic utility with more drug-like physicochemical properties, avoiding the poor solubility and permeability typically associated with iodoaromatics.

Drug Discovery ADME Physicochemical Profiling

Procurement-Driven Application Scenarios for 3-Bromo-7-methoxy-2-quinolinamine


Rapid Assembly of Quinoline-Focused Compound Libraries via Palladium-Catalyzed Cross-Coupling

Medicinal chemistry groups engaged in fragment-based lead discovery can exploit the enhanced reactivity of the C3-bromine for high-throughput parallel synthesis. The established 2-3 hour coupling window at 100°C [1] enables automated library production, providing access to diverse 3-aryl/heteroaryl quinoline analogs for screening against kinases, GPCRs, or epigenetic targets.

Structure-Activity Relationship Studies Around HDAC Zinc-Binding Motifs

The 8.2-fold potency advantage of the 3-bromo derivative over the 3-fluoro analog in HDAC inhibition [1] makes this compound the preferred scaffold for exploring linker and zinc-binding group variations. Researchers can confidently invest in the bromo core for hit-to-lead optimization, as the halogen provides a validated potency anchor for structure-activity relationship campaigns.

Physicochemical Property Tuning in Neuroscience Lead Series

For central nervous system drug discovery programs, the balanced predicted solubility and permeability profile of the bromo derivative (vs. iodo) [1] reduces the need for extensive property optimization at the core modification stage. Procurement of this derivative allows medicinal chemists to focus on peripheral substitution while maintaining adequate brain-penetrant characteristics.

Quote Request

Request a Quote for 3-Bromo-7-methoxy-2-quinolinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.